Sel de sodium du 5-sulfooxymethylfurfural

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

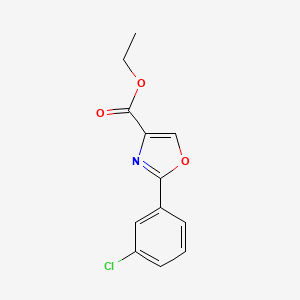

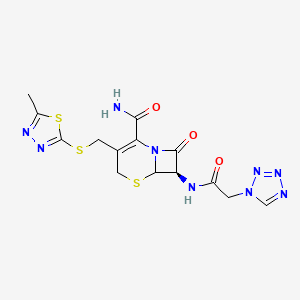

5-Sulfooxymethylfurfural Sodium Salt, also known as 5-[(Sulfooxy)methyl]-2-furancarboxaldehyde Sodium Salt or SMF, is a chemical compound with the molecular formula C6H5NaO6S and a molecular weight of 228.16 . It is primarily used for research purposes .

Molecular Structure Analysis

The molecular structure of 5-Sulfooxymethylfurfural Sodium Salt consists of a furan ring with a sulfooxy methyl group and a formyl group attached to it . The InChI string representation of the molecule isInChI=1S/C6H6O6S/c7-3-5-1-2-6 (12-5)4-11-13 (8,9)10/h1-3H,4H2, (H,8,9,10) . Chemical Reactions Analysis

While specific chemical reactions involving 5-Sulfooxymethylfurfural Sodium Salt are not detailed in the search results, it’s known that 5-Hydroxymethylfurfural (HMF) can be transformed into a range of industrially useful derivatives, such as 2,5-diformylfuran (DFF), through various catalytic routes .Physical And Chemical Properties Analysis

5-Sulfooxymethylfurfural Sodium Salt is a solid compound with a melting point of 91-93°C (dec.) . It is soluble in DMSO, Methanol, and Water . The compound has a carbon content of 31.59%, a hydrogen content of 2.21%, and a sodium content of 10.8% .Applications De Recherche Scientifique

Études sur la Néphrotoxicité

5-Sulfooxymethylfurfural (SMF) : , un métabolite du 5-hydroxyméthylfurfural (HMF), a été étudié pour ses effets néphrotoxiques. Des recherches indiquent qu'à des doses élevées, le SMF peut causer des dommages importants aux tubules proximaux chez la souris, conduisant à la mortalité . Ce composé sert de modèle pour étudier l'impact toxicologique des sous-produits de la transformation des aliments et de leurs métabolites sur la santé rénale.

Recherche sur les Transporteurs d'Anions Organiques

Le SMF a été identifié comme interagissant avec les transporteurs rénaux d'anions organiques OAT1 et OAT3. Ces transporteurs favorisent l'accumulation cellulaire du SMF, ce qui contribue à son profil néphrotoxique . Comprendre cette interaction est crucial pour développer des stratégies permettant d'atténuer l'accumulation rénale de substances toxiques.

Bioactivation dans les Génotoxiques Alimentaires

Le rôle des sulfotransférases dans la bioactivation des génotoxiques alimentaires comme le HMF et ses dérivés, y compris le SMF, est un domaine de recherche important. Des études suggèrent que ces composés peuvent former des esters sulfates réactifs à l'ADN et mutagènes, ce qui a des implications pour la sécurité alimentaire et la santé humaine .

Développement de Tensioactifs Bio-Sourcés

Les dérivés du SMF sont explorés pour leur potentiel en tant que tensioactifs bio-sourcés. La structure chimique du SMF permet la création de molécules amphiphiles, qui peuvent être utilisées comme alternatives respectueuses de l'environnement aux tensioactifs traditionnels dérivés de ressources fossiles .

Toxicocinétique et Métabolisme

La recherche sur le SMF s'étend également à la toxicocinétique et au métabolisme, en particulier dans le contexte de sa formation à partir du HMF. Des études ont examiné les voies métaboliques et les risques potentiels pour la santé associés à une exposition à long terme au SMF, en particulier en relation avec sa présence dans les produits alimentaires .

Synthèse Chimique et Catalyse

La synthèse du SMF implique des réactions en conditions acides ou alcalines, qui peuvent être optimisées pour une production à l'échelle industrielle. Ce processus est essentiel dans le domaine de la synthèse chimique et de la catalyse, où le SMF peut servir d'intermédiaire pour diverses transformations chimiques .

Mécanisme D'action

- Primary Targets : SMF is derived from 5-Hydroxymethylfurfural (HMF), an intermediate product in the Maillard reaction—a series of non-enzymatic reactions triggered during cooking or sterilization of foods containing reducing sugars and amino acids .

- Resulting Changes : This activation may lead to mutagenic effects, as SMF induces dose-dependent increases in His+ revertants in Salmonella typhimurium TA100. Ascorbic acid inhibits its mutagenicity .

- Skin Tumor Initiating Activity : Topically applied SMF derivatives (sulfooxymethyl and chloromethyl) exhibit higher skin tumor initiating activity than the parent HMF compound .

Target of Action

Mode of Action

Propriétés

IUPAC Name |

sodium;(5-formylfuran-2-yl)methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6S.Na/c7-3-5-1-2-6(12-5)4-11-13(8,9)10;/h1-3H,4H2,(H,8,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRGQDPJPVHDGB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)COS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-CHLORO-3-[4-(TRIFLUOROMETHYL)PHENYL]ISOXAZOLE](/img/no-structure.png)

![2-Ethoxy-4,6,6-trimethyloctahydro-1-benzo[b]furan](/img/structure/B589371.png)